molecular formula C11H13ClFNO2 B8467451 Tert-butyl 4-amino-5-chloro-2-fluorobenzoate

Tert-butyl 4-amino-5-chloro-2-fluorobenzoate

Cat. No.: B8467451
M. Wt: 245.68 g/mol
InChI Key: TUQGFIVTGMLYQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-amino-5-chloro-2-fluorobenzoate is a useful research compound. Its molecular formula is C11H13ClFNO2 and its molecular weight is 245.68 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H13ClFNO2

Molecular Weight

245.68 g/mol

IUPAC Name

tert-butyl 4-amino-5-chloro-2-fluorobenzoate

InChI

InChI=1S/C11H13ClFNO2/c1-11(2,3)16-10(15)6-4-7(12)9(14)5-8(6)13/h4-5H,14H2,1-3H3

InChI Key

TUQGFIVTGMLYQJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=C(C=C1F)N)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The title compound was prepared by an analogous method to the preparation of Intermediate 220, utilising tert-butyl 4-amino-3,5-dichloro-2-fluoro-benzoate (Isolated as a by-product during the preparation of Intermediate 177; 236 mg, 0.45 mmol), as an off-white solid (180 mg, 87%).
Name
Intermediate 220
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
tert-butyl 4-amino-3,5-dichloro-2-fluoro-benzoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

4-Amino-2-fluorobenzoic acid tert-butyl ester (ABChem. Inc.; 1 g, 4.73 mmol) in DMF (15 mL) was added dropwise to N-chlorosuccinimide (633 mg, 4.73 mmol) in DMF (20 mL). The mixture was stirred at room temperature for 72 hours. The reaction mixture was poured into water (130 mL) and extracted with ethyl acetate (2×50 mL). The combined extracts were washed with water, brine, dried (MgSO4) and concentrated. Column chromatography (5% ethyl acetate/isohexane) yielded the title compound as a pale yellow, crystalline solid (321 mg, 27.5%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
633 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
130 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of N-chlorosuccinimide (950 mg, 7.1 mmol) in N,N-dimethylformamide (25 mL) was added dropwise a solution of tert-butyl 4-amino-2-fluorobenzoate (1.5 g, 7.1 mmol) in N,N-dimethylformamide (22 mL). The resulting mixture was stirred at room temperature for 3 hours and then brine solution (80 mL) and ethyl acetate (100 mL) were added. The organic phase was collected and washed three times with brine (50 mL). Combined organic phases were dried on magnesium sulphate and evaporated under reduced pressure. Purification of the residue via silica gel column chromatography (4% EtOAc in iso-hexane) gave tert-butyl 4-amino-5-chloro-2-fluorobenzoate (400 mg, 23%, 1H NMR (400 MHz, DMSO-d6): δ 7.63 (d, J=7.6 Hz, 1H), 6.55 (d, J=13.2 Hz, 1H), 6.46 (brs, 2H), 1.52 (s, 9H)) and tert-butyl 4-amino-3-chloro-2-fluorobenzoate (490 mg, 28%, 1H NMR (400 MHz, DMSO-d6): δ 7.52 (t, J=8.4 Hz, 1H), 6.64 (dd, J=1.2 Hz and J=8.4 Hz, 1H), 6.50 (brs, 2H), 1.53 (s, 9H)) both as a white solid.
Quantity
950 mg
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
22 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
brine
Quantity
80 mL
Type
solvent
Reaction Step Two

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